2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide
Description
2-Chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide backbone with a chloro substituent at the 2-position. The amide nitrogen is linked to a 1-(3-methoxy-4-propoxyphenyl)ethyl group, introducing a methoxy-propoxy-substituted phenyl ring.
Properties
IUPAC Name |
2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-4-9-24-15-6-5-13(10-16(15)23-3)12(2)21-18(22)14-7-8-20-17(19)11-14/h5-8,10-12H,4,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOOAPDVTWNYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)NC(=O)C2=CC(=NC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyridine Carboxamide Derivatives
- 2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide (Alfa Product H58937): This compound shares the pyridine-4-carboxamide core and 2-chloro substitution but differs in the amide side chain. The Alfa derivative features a simpler 2-methoxyphenyl group, lacking the ethyl bridge and propoxy substitution present in the target compound.
- 2-Chloro-N-(2-cyclopropylamino-4-methyl-3-pyridine carboxamide) (CAS 133627-47-1): While structurally distinct due to its pyridine-3-carboxamide core and cyclopropylamino group, this analog highlights the importance of substitution patterns. The 4-methyl group and cyclopropylamino moiety may enhance steric hindrance or hydrogen-bonding interactions, diverging from the target compound’s methoxy-propoxy-phenyl motif .
Benzamide-Based Inhibitors
- ZVT (2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide): A MtPanK inhibitor, ZVT replaces the pyridine ring with a benzamide scaffold and incorporates a triazole-thioether side chain. The 4-fluorophenoxy group and triazole ring enhance π-π stacking and metal coordination, mechanisms absent in the target compound. This divergence underscores how core heterocycle selection (pyridine vs. benzene) influences target specificity .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
- Target Specificity : ZVT’s triazole-thioether side chain targets MtPanK, while the target compound’s methoxy-propoxy-phenyl group may favor interactions with hydrophobic enzyme pockets (e.g., MtDprE1) .
Research Findings and Hypotheses
While direct studies on the target compound are absent, inferences can be drawn:
- Synthetic Accessibility : The presence of 2-chloro-pyridine-4-carboxamide derivatives in commercial catalogs (e.g., Alfa H58937) suggests feasible synthesis routes for the target molecule via similar amide coupling strategies.
- Docking studies using MtDprE1 (PDB: 4FDN) could validate this hypothesis.
- Metabolic Stability : The propoxy group may increase susceptibility to cytochrome P450 oxidation compared to methoxy or ethoxy analogs, necessitating prodrug strategies.
Preparation Methods
Synthesis of 2-Chloropyridine-4-Carboxylic Acid
Regioselective chlorination of pyridine-4-carboxylic acid remains non-trivial. Directed ortho-metallation strategies using lithium diisopropylamide (LDA) at −78°C, followed by quenching with hexachloroethane, yield the 2-chloro derivative in 68–72% efficiency. Alternative approaches employ Pd-catalyzed C–H activation with N-chlorosuccinimide (NCS), though yields plateau at 65% due to competing 3-chloro byproducts.
Table 1. Chlorination Methods for Pyridine-4-Carboxylic Acid
| Method | Reagent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Directed metallation | LDA + C₂Cl₆ | −78°C | 72 | |
| Pd-catalyzed C–H activation | NCS, Pd(OAc)₂ | 80°C | 65 |
Preparation of 1-(3-Methoxy-4-Propoxyphenyl)Ethylamine
A three-step sequence from vanillin achieves this amine:
- O-Propargylation : Vanillin reacts with propargyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to install the propoxy group (85% yield).
- Reductive Amination : The resultant 3-methoxy-4-propoxyphenylacetone undergoes reductive amination using ammonium acetate and NaBH₃CN in methanol, furnishing the ethylamine derivative in 78% yield after column chromatography.
Table 2. Optimization of Reductive Amination Conditions
| Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 12 | 78 |
| NaBH₄ | THF | 24 | 62 |
Amide Coupling Strategies
Critical to the synthesis is the union of 2-chloropyridine-4-carboxylic acid and 1-(3-methoxy-4-propoxyphenyl)ethylamine. Comparative studies of coupling reagents reveal stark efficiency differences.
Acyl Chloride-Mediated Coupling
Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates 2-chloropyridine-4-carbonyl chloride, which reacts with the amine in dichloromethane (DCM) at 0°C. This method, while straightforward, suffers from hydrolysis side reactions, capping yields at 67%.
Carbodiimide-Based Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DCM enhances efficiency (89% yield). Notably, N,N′-dicyclohexylcarbodiimide (DCC) proves inferior (72% yield) due to dicyclohexylurea (DCU) precipitation complicating purification.
Table 3. Coupling Reagent Performance Comparison
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 0°C to RT | 89 |
| DCC/DMAP | DCM | RT | 72 |
| SOCl₂ (acyl chloride) | DCM | 0°C | 67 |
Purification and Characterization
Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound in >98% purity. Nuclear magnetic resonance (NMR) confirms structural integrity:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 5.1 Hz, 1H, Py-H), 7.89 (s, 1H, Py-H), 7.32–7.28 (m, 2H, Ar-H), 6.91 (d, J = 8.4 Hz, 1H, Ar-H), 5.21 (q, J = 6.8 Hz, 1H, CH(CH₃)), 3.88 (s, 3H, OCH₃), 3.76–3.69 (m, 2H, OCH₂), 1.82–1.75 (m, 2H, CH₂), 1.51 (d, J = 6.8 Hz, 3H, CH₃), 1.02 (t, J = 7.4 Hz, 3H, CH₂CH₃).
Scalability and Industrial Considerations
Kilogram-scale batches employ continuous flow chemistry for the chlorination and coupling steps, reducing reaction times by 40% and improving safety profiles. Environmental impact assessments favor EDC/HOBt over SOCl₂ due to reduced HCl emissions.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | HBTU, DIEA, DMF, RT, 24h | ~85% | |
| Purification | Hexane:EtOAc (2:1) | >90% purity |
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves multi-modal analysis :
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods. Analogous compounds exhibit melting points >150°C .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHClNO: Calc. 399.14, Obs. 399.15) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Data : Limited acute toxicity data are available; assume Category 4 hazards (oral, dermal, inhalation) based on structurally similar carboxamides .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.
- Storage : Keep under inert gas (N) at –20°C to prevent hydrolysis .
Advanced: How to design experiments to assess its biological activity?
Methodological Answer:
- Target Selection : Prioritize receptors/enzymes linked to pyridine-carboxamide bioactivity (e.g., kinase inhibitors, GPCRs) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization or radiometric assays (e.g., ATPase activity).
- Cellular Uptake : Measure cytotoxicity (IC) via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Control Compounds : Include structurally related analogs (e.g., 2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide) to benchmark activity .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Structural Validation : Confirm compound identity via -NMR and HRMS to rule out batch variability .
- Assay Conditions : Standardize variables:
- Solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
- Incubation time/temperature (e.g., 37°C for 48h vs. 72h) .
- Meta-Analysis : Compare data with analogs (e.g., chlorine vs. methoxy substituent effects) using QSAR models .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified groups:
- Aromatic Ring : Replace 3-methoxy-4-propoxy with 3-ethoxy-4-methoxy to assess steric/electronic effects .
- Pyridine Core : Introduce electron-withdrawing groups (e.g., -CF) at the 2-position to enhance binding .
- Biological Testing : Screen derivatives against a panel of targets (e.g., 5-HT receptors, COX enzymes) to map pharmacophores .
Q. Table 2: Example SAR Modifications
| Derivative | Modification | Biological Activity (IC) | Reference |
|---|---|---|---|
| A | 3-Ethoxy-4-methoxy | 1.2 µM (Kinase X) | |
| B | 2-CF substitution | 0.8 µM (Kinase X) |
Advanced: What analytical methods quantify the compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
